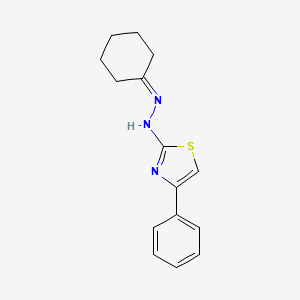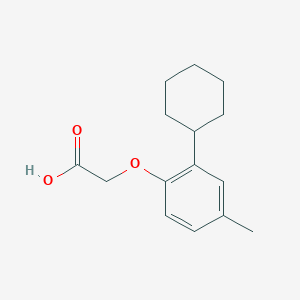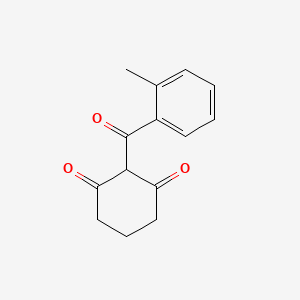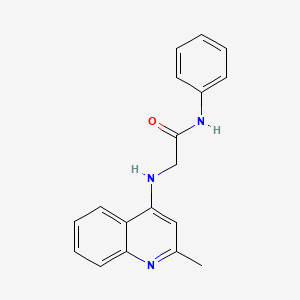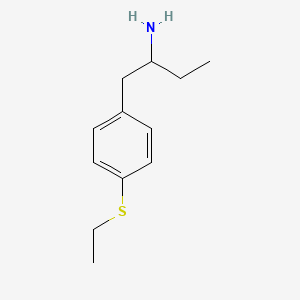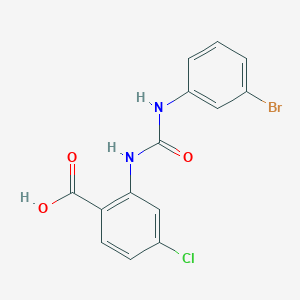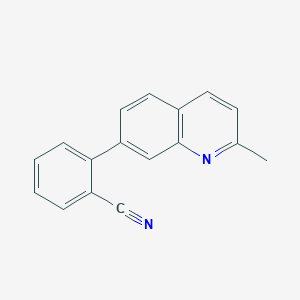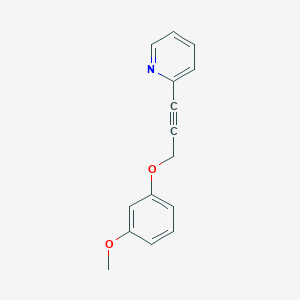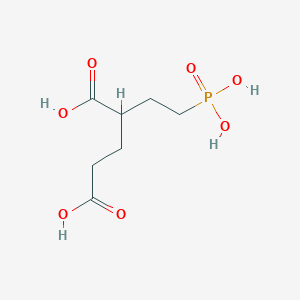![molecular formula C20H17NO3 B10840702 2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)
2-[3-(Naphthalen-2-yl)propanamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(naphthalen-2-yl)propanamido)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acids This compound is characterized by the presence of a naphthalene ring attached to a propanamido group, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid typically involves a multi-step process. One common method starts with the esterification of naphthalene-2-carboxylic acid with an appropriate alcohol, followed by amidation with 3-aminopropanoic acid. The final step involves the hydrolysis of the ester to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The process involves the use of catalysts such as sulfuric acid for esterification and trimethylaluminum for amidation. The reaction conditions are carefully controlled to achieve high conversion rates and yields up to 92% .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(naphthalen-2-yl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from electrophilic aromatic substitution .
Applications De Recherche Scientifique
2-(3-(naphthalen-2-yl)propanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(3-(naphthalen-2-yl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to hydroxycarboxylic acid receptors, which play a role in various physiological processes. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: Known for its anti-inflammatory properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Used in click chemistry and as a peptide enzyme inhibitor
Uniqueness
2-(3-(naphthalen-2-yl)propanamido)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides stability and enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(3-naphthalen-2-ylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c22-19(21-18-8-4-3-7-17(18)20(23)24)12-10-14-9-11-15-5-1-2-6-16(15)13-14/h1-9,11,13H,10,12H2,(H,21,22)(H,23,24) |
Clé InChI |
TUCHRHOVXUFQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



